3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Description
3-Bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with bromo (Br) and methoxy (OCH₃) groups at positions 3 and 4, respectively, linked to a 1,3,4-thiadiazole ring. This scaffold is of significant interest due to the pharmacological versatility of thiadiazole derivatives, particularly in anticancer and antimicrobial applications .
Properties
Molecular Formula |
C10H8BrN3O2S |
|---|---|
Molecular Weight |
314.16 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8BrN3O2S/c1-16-8-3-2-6(4-7(8)11)9(15)13-10-14-12-5-17-10/h2-5H,1H3,(H,13,14,15) |
InChI Key |
DUGIGBOTNAEODK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-bromo-4-methoxybenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several reaction types, driven by its structural features:
Substitution Reactions
-
Bromine Substitution : The bromine atom at the para position of the benzamide ring is reactive and can undergo nucleophilic substitution. This reaction is critical for modifying the compound’s biological activity, as bromine replacement (e.g., with hydroxyl or amines) alters its interaction with molecular targets.
-
Thiadiazole-Linked Reactions : The thiadiazole ring may participate in substitution reactions, particularly at the 2-position, though specific examples require further experimental validation .
Oxidation Reactions
-
Methoxy Group Oxidation : The methoxy group (-OCH₃) can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Thiadiazole Oxidation : The thiadiazole ring’s sulfur atoms may undergo oxidation under harsh conditions, though this is less commonly reported.
Reduction Reactions
-
Thiadiazole Reduction : The thiadiazole ring can be reduced to form hydrazine derivatives using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Benzamide Reduction : The benzamide group may undergo reduction to form benzylic amines under appropriate conditions.
Nucleophilic Substitution
-
Benzamide Substitution : The benzamide moiety can undergo nucleophilic substitution with amines or thiols under basic conditions, enabling functional group diversification.
Common Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Substitution | Amines, thiols, hydroxide | Basic conditions (e.g., K₂CO₃ in DMF) |
| Oxidation | KMnO₄, CrO₃ | Acidic or neutral aqueous solutions, elevated temperatures |
| Reduction | NaBH₄, LiAlH₄ | Ethanol or THF solvent, room temperature to reflux |
| Nucleophilic Substitution | Amines, thiols | Basic conditions (e.g., K₂CO₃ in DMF) |
Role of Functional Groups
-
Bromine Atom : The para-bromine enhances electrophilicity, facilitating substitution reactions.
-
Methoxy Group : Electron-donating effects stabilize adjacent functional groups but become susceptible to oxidation.
-
Thiadiazole Ring : Contributes to hydrogen bonding and metal coordination, influencing biological interactions .
Biological Implications
Bromo-substituted thiadiazole derivatives, such as this compound, have shown enhanced anticonvulsant activity in preclinical studies, with bromine substitution correlating to increased potency . This suggests that substitution reactions modifying the bromine may directly impact therapeutic outcomes.
Comparative Analysis with Related Compounds
| Compound | Key Feature | Reaction Behavior |
|---|---|---|
| 3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | Bromo-thiadiazole-benzamide core | Substitution (bromine), oxidation (methoxy) |
| 2-bromo-N-(4-ethoxyphenyl)benzamide | Ethoxy group instead of methoxy | Similar substitution but altered electronic effects |
| N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide | No bromine substitution site | Limited substitution; oxidation remains possible |
Synthetic Implications
The compound’s synthesis typically involves multi-step processes, including condensation of benzaldehyde derivatives, thiadiazole ring formation, and coupling reactions. Industrial-scale production may employ continuous flow systems to optimize yield and purity.
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide" are not available within the provided search results, information regarding its properties, related compounds, and potential applications of similar compounds can be gathered.
Chemical Properties and Identifiers
this compound is a chemical compound with the CAS number 1183365-88-9 . Key properties include:
- Molecular Formula:
- Molecular Weight: 314.16
- English Name: this compound
- SMILES: COc1ccc(C(=O)Nc2nncs2)cc1Br
Potential Applications Based on Similar Compounds
1,3,4-Thiadiazole derivatives exhibit a range of biological activities, suggesting potential applications for this compound or its derivatives :
- Inhibitors: 1,3,4-Thiadiazole derivatives can act as inhibitors of cancer or tumors, growth factors, kinases, and other biological enzymes .
- Antibacterial Agents: Some derivatives have shown antibacterial activity .
- Antifungal Agents: Certain 1,3,4-thiadiazole-thiourea compounds exhibit antifungal activity .
Lactate Chemical Exchange Saturation Transfer (LATEST) Imaging
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and transcription factors.
Pathways Involved: It modulates signaling pathways related to apoptosis, cell cycle regulation, and inflammation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituent type, position, and electronic properties. Key comparisons include:
Anticancer Activity
- The bromo-substituted derivative exhibits 100% protection against mortality at 60 mg/kg in preclinical models, outperforming chloro and fluoro analogs .
- Thiadiazole-acrylamide derivatives (e.g., N-(5-(2-cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide) show moderate activity (IC₅₀: 8–12 µM), highlighting the importance of bromo’s electrophilic character in enhancing potency .
Enzyme Inhibition
- Sulfonamide-thiadiazole derivatives (e.g., 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide) inhibit carbonic anhydrase II (hCA II) with IC₅₀ values of 0.09–0.58 µM, whereas bromo-methoxy analogs may exhibit distinct binding modes due to bulkier substituents .
- A dichloro-substituted thiadiazole (2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) shows strong dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol), suggesting bromo-methoxy derivatives could achieve similar efficacy with optimized substitution .
Antimicrobial Activity
- N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrate potent activity against Bacillus anthracis (MIC: 2 µg/mL), but bromo-methoxy substitution may alter membrane penetration due to increased hydrophobicity .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Bromo substitution may reduce metabolic degradation compared to chloro analogs, as observed in related thiadiazole scaffolds .
Biological Activity
3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide backbone with a bromine atom at the 3-position, a methoxy group at the 4-position, and a 1,3,4-thiadiazole moiety. The molecular formula is , with a molecular weight of approximately 305.16 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The thiadiazole ring is known for its ability to interact with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways associated with growth and proliferation.
Biological Activities
Research indicates that derivatives of thiadiazole compounds exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Compounds containing the thiadiazole scaffold have shown significant antimicrobial properties against various pathogens. For instance, studies highlight their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Recent studies have demonstrated that certain derivatives can inhibit cancer cell proliferation. Specifically, compounds targeting the epidermal growth factor receptor (EGFR) and HER-2 have shown promising results against breast cancer cell lines (e.g., MCF-7 and SK-BR-3). The IC50 values indicate effective inhibition at low concentrations .
- Anti-inflammatory Effects : Thiadiazole derivatives are also being explored for their anti-inflammatory properties. Research has shown that they can reduce inflammation markers in various models .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Inhibits proliferation in breast cancer cells | |
| Anti-inflammatory | Reduces inflammation markers |
Case Study: Anticancer Activity
A study focused on the anticancer potential of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives revealed that specific modifications significantly enhance their potency against cancer cell lines. The study utilized CCK-8 assays to evaluate cell viability and confirmed that these compounds selectively inhibit cancer cells while sparing healthy cells .
Q & A
Q. What analytical techniques differentiate polymorphic forms, and how do they affect bioavailability?
- Methodology :
- PXRD : Compare diffraction patterns (e.g., peaks at 12.3° and 17.8° 2θ) to identify polymorphs .
- DSC : Measure melting endotherms; Form I melts at 141–143°C, while Form II shows a broad endotherm at 135°C .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to correlate polymorph stability with dissolution rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
